CX546
Overview
Description
CX546 is a first-generation and selective benzamide-type positive modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. It is a prototypical ampakine agent and has been studied for its potential antipsychotic effects . This compound has been proposed as a treatment for schizophrenia and has shown efficacy in reversing respiratory depression induced by sedative drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CX546 involves the reaction of 2,3-dihydro-1,4-benzodioxin-7-yl chloride with 1-piperidinylmethanone under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide or ethanol and may involve ultrasonic assistance to enhance solubility .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
CX546 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions often involve solvents like dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives of this compound .
Scientific Research Applications
CX546 has a wide range of scientific research applications:
Chemistry: Used as a positive modulator in studies related to alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
Biology: Investigated for its effects on brain-derived neurotrophic factor levels and neuroplasticity.
Industry: Utilized in the development of new ampakine compounds with improved properties.
Mechanism of Action
CX546 exerts its effects by binding specifically to the agonist-bound non-desensitized alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, likely destabilizing the desensitized receptor conformation . This modulation enhances cognitive function and has neuroprotective effects in animal models . The compound has been shown to improve disrupted latent inhibition and prepulse inhibition in specific mouse models, indicating its potential antipsychotic action .
Comparison with Similar Compounds
Similar Compounds
CX516: Another first-generation benzamide-type alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor modulator.
CX614: A newer compound with improved properties over CX546.
CX717: An advanced ampakine with superior characteristics compared to this compound.
Uniqueness
This compound represents a significant advance in the development of ampakine compounds. While it has limitations such as limited oral bioavailability, it paved the way for the development of newer compounds like CX614 and CX717, which offer better efficacy and properties .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-6-2-1-3-7-15)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUNPHMOGNFFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175951 | |
Record name | 1-((2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl)-Piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215923-54-9 | |
Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)-1-piperidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215923-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CX546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215923549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl)-Piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CX-546 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV6YEC8983 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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